3,4-Propylenedioxythiophene 3,4-Propylenedioxythiophene 3,4-Propylenedioxythiophene (PRODOT) is a conductive polymer that forms a π-conjugated system. It has good electrochromic properties with high conductivity and surface electroactivity. It forms a thin film by using layer by layer (LBL) technique and spin coating.

Brand Name: Vulcanchem
CAS No.: 155861-77-1
VCID: VC21089525
InChI: InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7(6)9-3-1/h4-5H,1-3H2
SMILES: C1COC2=CSC=C2OC1
Molecular Formula: C7H8O2S
Molecular Weight: 156.2 g/mol

3,4-Propylenedioxythiophene

CAS No.: 155861-77-1

Cat. No.: VC21089525

Molecular Formula: C7H8O2S

Molecular Weight: 156.2 g/mol

* For research use only. Not for human or veterinary use.

3,4-Propylenedioxythiophene - 155861-77-1

Specification

CAS No. 155861-77-1
Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
IUPAC Name 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Standard InChI InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7(6)9-3-1/h4-5H,1-3H2
Standard InChI Key WNOOCRQGKGWSJE-UHFFFAOYSA-N
SMILES C1COC2=CSC=C2OC1
Canonical SMILES C1COC2=CSC=C2OC1

Introduction

Chemical Properties

Structural Characteristics

3,4-Propylenedioxythiophene consists of a thiophene ring fused with a propylene dioxy group forming a seven-membered dioxepine ring. This structural arrangement creates an electron-rich system that contributes to its conductive properties when polymerized. The thiophene core provides the basic conductive backbone, while the dioxepine ring modifies the electronic distribution and physical properties of the molecule. This structural configuration differentiates ProDOT from related compounds like 3,4-ethylenedioxythiophene (EDOT), which contains a six-membered dioxane ring instead. The seven-membered ring in ProDOT reduces steric strain and allows for better planarity in the resulting polymers, which can enhance conductivity in certain applications .

The electron-rich nature of 3,4-propylenedioxythiophene stems from the interaction between the sulfur atom in the thiophene ring and the oxygen atoms in the dioxepine ring. These interactions create a system with delocalized electrons that can facilitate charge transport when the molecules are polymerized. Additionally, the propylene bridge can be modified with various substituents, allowing for fine-tuning of the electronic and physical properties of the resulting materials. For example, adding methyl groups to create dimethyl-ProDOT derivatives can influence solubility, band gap, and other important properties. These structural modifications make ProDOT a versatile platform for creating tailored electronic materials .

Physical and Chemical Data

Table 1 presents the key physical and chemical properties of 3,4-propylenedioxythiophene and its derivatives based on available data:

Property3,4-Propylenedioxythiophene3,4-Propylenedioxythiophene-2,5-dicarboxylic acid3,4-(2,2-Dimethylpropylenedioxy)thiophene
CAS Number155861-77-1177364-98-6255901-50-9
Molecular FormulaC7H8O2SC9H8O6SC9H12O2S
Molecular Weight156.20 g/mol244.22 g/mol184.26 g/mol
Melting PointNot specified in sources>250 °C (decomposition)Not specified in sources
CategoryHeterocyclic compoundHeterocyclic compoundHeterocyclic compound
ApplicationsConducting polymers, organic electronicsOrganic and bio-electronicsNot specified in sources

The physical properties of 3,4-propylenedioxythiophene and its derivatives are crucial for understanding their behavior in various applications and synthesis procedures. The high melting point with decomposition observed for the dicarboxylic acid derivative indicates strong intermolecular forces, likely including hydrogen bonding through the carboxylic acid groups . The molecular weight differences between the derivatives reflect the additional functional groups, which can significantly alter the properties and applications of these compounds. These basic characteristics form the foundation for understanding the compound's behavior in various contexts and guide researchers in selecting appropriate derivatives for specific applications.

Electronic Properties

The electronic properties of 3,4-propylenedioxythiophene are central to its utility in various applications. When polymerized to form poly(3,4-propylenedioxythiophene) (PProDOT), the material exhibits semiconductor behavior with a band gap that can be modified through structural variations. The electron-rich nature of the monomer translates to good electron-donating capabilities in the polymer, making it useful for applications requiring charge transfer. The interaction between the thiophene ring and the oxygen atoms in the propylene dioxy group creates a system with delocalized electrons that facilitates charge transport along the polymer backbone .

Compared to other conducting polymers, PProDOT generally exhibits excellent electrochemical stability and can undergo many redox cycles without significant degradation. This stability stems from the protective effect of the dioxepine ring, which shields the reactive positions of the thiophene ring from undesired side reactions. The electronic properties can be further tuned through copolymerization with other monomers or post-polymerization functionalization, allowing researchers to tailor the material for specific electronic requirements. These characteristics make ProDOT-based materials particularly valuable in applications requiring stable and tunable electronic properties, such as electrochromic devices where consistent performance over many switching cycles is essential .

Synthesis Methods

Traditional Batch Synthesis

The conventional synthesis of 3,4-propylenedioxythiophene and its derivatives has traditionally relied on batch processes that, while effective, are time-consuming and often require days to complete. A common approach involves the transetherification reaction between 3,4-dimethoxythiophene and appropriate diols to form the propylenedioxy bridge. This reaction typically requires harsh conditions, including high temperatures and the presence of acid catalysts such as p-toluenesulfonic acid. To drive the reaction to completion, methanol produced during the reaction must be continuously removed, often using a Soxhlet extractor filled with molecular sieves . The lengthy reaction times and energy requirements make this approach less efficient for large-scale production.

Another synthetic route involves starting with thiophene-3,4-diol as the precursor, which undergoes a Williamson etherification reaction with appropriate dihalogenated propane derivatives. This approach also faces challenges, including the inherent instability of thiophene-3,4-diol and the multiple steps required to prepare this intermediate. The batch synthesis methods generally suffer from low space-time yields, with reported values as low as 0.16 g/h/L for certain steps in the process . These inefficiencies have motivated researchers to develop alternative synthesis strategies that can improve yield, reduce reaction time, and facilitate scaling for industrial applications.

Functionalization Methods

Beyond the basic synthesis of the 3,4-propylenedioxythiophene core structure, various functionalization methods have been developed to modify its properties for specific applications. Post-polymerization functionalization provides a particularly versatile approach to creating tailored materials without requiring new monomer syntheses for each desired property combination. One notable method involves thiol-ene "click" chemistry, which allows for the addition of thiol-containing functional groups to ProDOT polymers that contain alkene side chains . This approach offers a straightforward way to introduce various functional groups that can modify solubility, biocompatibility, sensing capabilities, or other properties while maintaining the electronic characteristics of the ProDOT backbone.

Perfluoroalkylation represents another important functionalization strategy, as demonstrated in research on perfluoroalkylated 3,4-propylenedioxythiophene. This modification introduces fluorine-containing groups that can significantly alter the hydrophobicity, chemical stability, and electronic properties of the resulting materials . The synthesis of these fluorinated derivatives typically involves specialized reagents and conditions to incorporate the perfluoroalkyl groups, but the resulting materials offer unique combinations of properties that can be advantageous for specific applications. These fluorinated derivatives may exhibit enhanced resistance to chemical degradation while maintaining the desirable electronic characteristics of the ProDOT system.

Other functionalization approaches include the incorporation of various substituents on the propylene bridge, such as methyl groups to create dimethyl-ProDOT derivatives or more complex functional groups to enable specific interactions with other materials or biological systems . Functionalization can also occur at other positions of the thiophene ring, particularly at the 2 and 5 positions, as seen in 3,4-propylenedioxythiophene-2,5-dicarboxylic acid . The carboxylic acid groups in this derivative provide sites for further modification through esterification or amidation reactions, opening additional pathways for tailoring the material properties. These diverse functionalization strategies collectively expand the range of achievable properties from the ProDOT platform, enhancing its versatility for various technological applications.

Applications

Organic Electronics

3,4-Propylenedioxythiophene and its polymeric forms have found significant applications in organic electronics, where their conductive properties and processability offer advantages over traditional inorganic materials. When polymerized, ProDOT forms conducting polymers that can be used in the fabrication of organic semiconductors, which serve as active components in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The electron-rich nature of ProDOT polymers makes them particularly suitable as hole transport materials in these devices, facilitating the movement of positive charges through the active layers. Additionally, the ability to modify the ProDOT structure through various substitutions allows researchers to tune the electronic properties, solubility, and processing characteristics to meet the specific requirements of different electronic components.

ProDOT-based materials have also shown promise in electrochromic devices, which change color in response to electrical stimuli. The electrical switching between oxidized and reduced states in ProDOT polymers corresponds to visible color changes, making these materials useful for applications such as smart windows, displays, and other color-changing technologies . Compared to other electrochromic materials, ProDOT derivatives often exhibit excellent contrast ratios, fast switching times, and good cycle stability. The color range can be tuned through structural modifications, providing flexibility in design for various electrochromic applications. This combination of controllable color states and electrical responsiveness makes ProDOT polymers valuable components in the growing field of interactive and adaptive materials.

Bioelectronics

The field of bioelectronics represents an emerging application area for 3,4-propylenedioxythiophene-based materials, building on their conductive properties while taking advantage of their potential for biocompatibility through appropriate functionalization. ProDOT polymers can be used in biosensors, where they provide conductive interfaces between biological systems and electronic measurement devices . The ability to functionalize ProDOT polymers through post-polymerization modifications, such as thiol-ene click chemistry, allows for the attachment of biomolecules or other recognition elements that can interact specifically with target analytes. This combination of electronic conductivity and biological recognition capabilities makes ProDOT derivatives promising materials for developing sensitive and selective biosensing platforms.

Beyond sensing applications, 3,4-propylenedioxythiophene materials show potential for use in biomedical devices such as neural interfaces, where their conductive properties can facilitate electrical communication with biological tissues. The mechanical properties of ProDOT polymers can be tuned to better match those of biological tissues, potentially reducing inflammatory responses and improving long-term device performance. Additionally, the ability to incorporate bioactive molecules into ProDOT-based materials opens possibilities for creating multifunctional bioelectronic interfaces that can both record electrical signals and deliver therapeutic agents. While research in this area is still developing, the versatility of ProDOT chemistry provides a promising platform for advancing the integration of electronics with biological systems .

Recent Research Developments

Novel Functionalization Strategies

Innovation in functionalization strategies continues to expand the utility of 3,4-propylenedioxythiophene-based materials by introducing new properties while maintaining their fundamental electronic characteristics. Post-polymerization functionalization via thiol-ene "click" chemistry has emerged as a particularly versatile approach, allowing researchers to modify ProDOT polymers with a wide range of functional groups after the polymer backbone has been formed . This strategy offers several advantages, including the ability to introduce functional groups that might interfere with polymerization if present in the monomer and the possibility of creating libraries of functionally diverse materials from a single polymer precursor. The efficiency and mild conditions of click chemistry make it well-suited for creating specialized materials for applications ranging from sensors to biomedical devices.

The development of perfluoroalkylated 3,4-propylenedioxythiophene derivatives represents another significant advance in functionalization strategies, introducing fluorine-containing groups that can dramatically alter surface properties while preserving electronic functionality . These fluorinated materials typically exhibit enhanced hydrophobicity, chemical resistance, and thermal stability compared to their non-fluorinated counterparts, making them suitable for applications in harsh environments or where water repellency is desired. The synthetic challenge of incorporating perfluoroalkyl groups has been addressed through specialized transetherification reactions and other approaches, making these modified materials more accessible for research and development. These advances in functionalization expand the property space accessible through ProDOT chemistry, enabling researchers to create increasingly specialized materials for targeted applications.

Emerging Applications

Research into novel applications for 3,4-propylenedioxythiophene-based materials continues to uncover promising new directions for these versatile compounds. In the field of flexible electronics, ProDOT polymers offer advantageous combinations of electronic conductivity and mechanical flexibility, making them candidates for components in bendable displays, wearable sensors, and other applications requiring robustness under deformation. The ability to solution-process many ProDOT derivatives allows for compatibility with printing technologies, potentially enabling large-area, low-cost fabrication of flexible electronic devices. As the electronics industry increasingly moves toward flexible, conformable, and even stretchable formats, ProDOT materials may play an important role in enabling these new form factors.

Environmental sensing represents another emerging application area, where 3,4-propylenedioxythiophene-based materials can be engineered to detect specific pollutants or other analytes of interest. Through appropriate functionalization, these materials can be made sensitive to particular chemical species, with the resulting interactions causing measurable changes in electrical properties that can be monitored using simple circuitry. The combination of electronic conductivity, chemical tunability, and potential for low-cost fabrication makes ProDOT derivatives particularly attractive for distributed environmental monitoring applications. While many of these applications remain in early research stages, they illustrate the continuing expansion of ProDOT chemistry into new technological domains beyond its traditional areas of application .

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